molecular formula C20H19NO3 B259132 N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide

N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide

Cat. No. B259132
M. Wt: 321.4 g/mol
InChI Key: HSVWFBVFPZCPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide, also known as FMA, is a chemical compound that has been widely researched for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide has been shown to have a high affinity for certain proteins and receptors, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide has also been shown to have neuroprotective and cardioprotective effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide is its high purity and stability, which makes it a suitable compound for research purposes. However, N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide is also relatively expensive and may not be readily available in large quantities. Additionally, the mechanism of action of N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide, including the development of new synthetic methods to improve yield and reduce cost, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in material science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide and its potential biochemical and physiological effects.

Synthesis Methods

N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide is synthesized through a multi-step process that involves the reaction of furfural with 4'-methylbiphenyl-4-carboxylic acid, followed by the conversion of the resulting intermediate to N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide through a series of chemical reactions. The synthesis of N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide has been optimized to achieve high yields and purity, making it a suitable compound for research purposes.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide has been studied for its potential as a catalyst for the degradation of pollutants in water and air.

properties

Product Name

N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

InChI

InChI=1S/C20H19NO3/c1-15-4-6-16(7-5-15)17-8-10-18(11-9-17)24-14-20(22)21-13-19-3-2-12-23-19/h2-12H,13-14H2,1H3,(H,21,22)

InChI Key

HSVWFBVFPZCPTH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

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